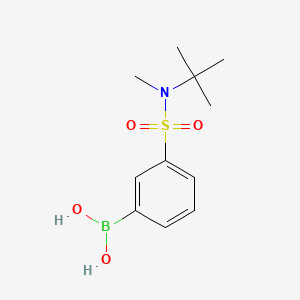

3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

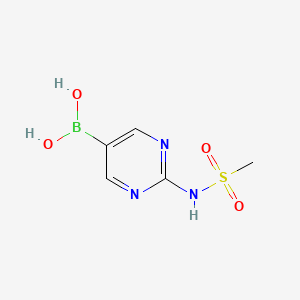

“3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid” is a chemical compound with the CAS Number: 1217501-22-8. It has a molecular weight of 271.15 . The IUPAC name for this compound is 3-{[tert-butyl (methyl)amino]sulfonyl}phenylboronic acid .

Molecular Structure Analysis

The InChI code for “3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid” is 1S/C11H18BNO4S/c1-11(2,3)13(4)18(16,17)10-7-5-6-9(8-10)12(14)15/h5-8,14-15H,1-4H3 . This code provides a specific representation of the molecular structure.Scientific Research Applications

Drug Delivery Systems

Recent advancements in drug delivery systems highlight the innovative use of pH- and sugar-sensitive layer-by-layer (LbL) films and microcapsules. These systems utilize the unique properties of phenylboronic acid derivatives for targeted drug delivery. Specifically, pH-sensitive LbL assemblies facilitate the controlled release of therapeutic agents in response to the acidic environments of tumor cells or inflamed tissues, enhancing the efficacy and specificity of treatments. Moreover, sugar-sensitive LbL constructs, incorporating phenylboronic acid, have shown promise in developing artificial pancreas systems, capable of autonomously regulating insulin release in response to glucose levels. This application could revolutionize diabetes management, significantly improving patient quality of life by obviating the need for frequent insulin injections (Sato, Yoshida, Takahashi, & Anzai, 2011).

Organic Synthesis and Biological Activity

The chemical versatility of benzoxaboroles, including compounds derived from phenylboronic acids, has been increasingly recognized in organic synthesis and pharmaceutical research. These compounds serve as crucial intermediates in synthesizing diverse organic molecules, owing to their ability to form stable complexes with various substrates. Beyond their synthetic utility, certain benzoxaboroles have emerged as potential therapeutic agents due to their biological activity, with some undergoing clinical trials. This underscores the dual significance of phenylboronic acid derivatives in both advancing synthetic chemistry methodologies and contributing to the development of new drugs (Adamczyk-Woźniak, Cyrański, Żubrowska, & Sporzyński, 2009).

Electrochemical Biosensors

Phenylboronic acid (PBA) and its derivatives have been instrumental in the advancement of electrochemical biosensors, particularly for glucose monitoring. PBA-modified electrodes exhibit selective binding to diols, forming the basis for non-enzymatic glucose sensors. These sensors, leveraging the electrochemical properties of PBA, offer a promising alternative to traditional enzymatic glucose monitoring systems. Their potential extends beyond glucose, with applications in detecting glycoproteins and other biomarkers, highlighting the broad applicability of PBA derivatives in biosensing technologies. The development of PBA-based sensors represents a significant step forward in the field of biomedical engineering, offering tools for more accurate and non-invasive disease diagnostics (Anzai, 2016).

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups .

Mode of Action

It’s worth noting that boronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .

Biochemical Pathways

The suzuki-miyaura cross-coupling reactions in which boronic acids participate can lead to the formation of biologically active compounds, potentially affecting various biochemical pathways .

Result of Action

The products of suzuki-miyaura cross-coupling reactions can have various effects depending on their structure and the nature of the electrophilic organic group involved in the reaction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of catalyst, the pH of the reaction medium, and the temperature . .

properties

IUPAC Name |

[3-[tert-butyl(methyl)sulfamoyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BNO4S/c1-11(2,3)13(4)18(16,17)10-7-5-6-9(8-10)12(14)15/h5-8,14-15H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQUFVKIIUCSCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)S(=O)(=O)N(C)C(C)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675370 |

Source

|

| Record name | {3-[tert-Butyl(methyl)sulfamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid | |

CAS RN |

1217501-22-8 |

Source

|

| Record name | {3-[tert-Butyl(methyl)sulfamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B577902.png)

![5-Bromo-3,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B577905.png)

![2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B577916.png)